Clindamycin hydrochloride monohydrate
Overview
Description
Clindamycin hydrochloride monohydrate is the hydrated hydrochloride salt of clindamycin . Clindamycin is a semisynthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin . It is an oral protein synthesis inhibitory agent that has the ability to suppress the expression of virulence factors in Staphylococcus aureus at sub-inhibitory concentrations .
Molecular Structure Analysis
The molecular formula of Clindamycin hydrochloride monohydrate is C18H36Cl2N2O6S . Its average mass is 479.459 Da and its monoisotopic mass is 478.167114 Da .Physical And Chemical Properties Analysis
Clindamycin hydrochloride monohydrate has a molecular weight of 479.45 . Unfortunately, specific physical and chemical properties like density, boiling point, vapour pressure, etc., were not available in the search results .Scientific Research Applications
3. Medicine: Treatment of Bacterial Infections
- Summary of Application : Clindamycin hydrochloride is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria .
- Methods of Application : Clindamycin hydrochloride is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide. These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .
- Results : Clindamycin hydrochloride has been effective in treating a variety of serious infections due to susceptible microorganisms .
4. Veterinary Medicine: Treatment of Infections in Animals
- Summary of Application : Clindamycin is also used in veterinary medicine to treat a variety of bacterial infections in animals .
5. Treatment of Acne
- Summary of Application : Clindamycin hydrochloride is used in the treatment of acne vulgaris . It is applied topically to the skin for this purpose .
- Methods of Application : Clindamycin hydrochloride is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide. These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .
6. Treatment of Malaria
Safety And Hazards
Clindamycin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXKEGEOADCEQ-WNNJHRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin hydrochloride monohydrate | |
CAS RN |
58207-19-5 | |
Record name | Clindamycin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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